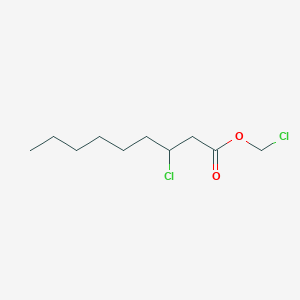

Chloromethyl 3-chlorononanoate

Description

Contextualization within Halogenated Organic Esters

Halogenated organic esters are a broad class of compounds characterized by the presence of one or more halogen atoms and an ester functional group. These molecules are pivotal in organic synthesis, serving as versatile intermediates and building blocks for more complex structures. The inclusion of halogens, such as chlorine, significantly alters the electronic properties and reactivity of the ester molecule.

Chloromethyl 3-chlorononanoate is a specific example of a di-chlorinated ester. Its structure consists of a nine-carbon chain (nonanoate) with a chlorine atom at the third position and a chloromethyl group attached to the ester oxygen. chemeo.com This arrangement places it within the sub-category of haloalkyl haloalkanoates. The presence of two chlorine atoms imparts distinct reactive sites, a concept that will be explored further in this article.

Research Significance of Dual Functional Group Architectures

Molecules possessing two or more distinct functional groups, often termed bifunctional or multifunctional molecules, are of immense importance in chemical research and development. vulcanchem.comCurrent time information in Bangalore, IN. This significance stems from their ability to undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures and the development of materials with unique properties.

The dual functionality of this compound, with its reactive chloromethyl group and the alkyl chloride on the backbone, theoretically allows for selective and sequential reactions. rsc.org For instance, the chloromethyl ester group is known to be a potent alkylating agent, readily reacting with nucleophiles. google.com Simultaneously, the secondary alkyl chloride at the C-3 position offers another site for nucleophilic substitution, albeit with potentially different reactivity. google.com This differential reactivity could, in principle, be exploited to create polymers with specific functionalities or to synthesize complex target molecules in a controlled, stepwise manner. mdpi.com

Historical Development of Related Chloromethylation Reagents in Organic Synthesis

The introduction of a chloromethyl group onto a molecule is a well-established synthetic transformation known as chloromethylation. A cornerstone in this area is the Blanc chloromethylation , discovered by Gustave Louis Blanc in 1923. This reaction typically involves the treatment of an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to yield a chloromethylated arene.

While the Blanc reaction traditionally focuses on aromatic substrates, the principles of generating a reactive chloromethylating species are relevant. The synthesis of chloromethyl esters often employs related strategies, such as the reaction of a carboxylic acid or its corresponding acid chloride with paraformaldehyde and a source of chlorine, often catalyzed by a Lewis acid. Over the years, various reagents and methods have been developed to effect chloromethylation, including the use of chloromethyl methyl ether (MOM-Cl), which serves as a potent chloromethylating agent. rsc.org The development of these reagents has been crucial for the synthesis of a wide array of compounds, including those with structures analogous to this compound.

Current Research Landscape and Underexplored Facets of this compound

Despite the potential utility suggested by its structure, this compound remains a largely uninvestigated compound in the scientific literature. A thorough search reveals its inclusion in chemical supplier catalogs and databases, which provide basic physicochemical data, but a conspicuous absence of dedicated research articles detailing its synthesis, reactivity, or applications. chemeo.comchemsrc.com

The primary information available for this compound consists of its fundamental chemical identifiers and predicted properties, as detailed in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 80418-72-0 | chemeo.com |

| Molecular Formula | C10H18Cl2O2 | chemeo.comchemsrc.com |

| Molecular Weight | 241.15 g/mol | chemeo.com |

| IUPAC Name | This compound |

| Synonyms | 3-Chlorononanoic acid, chloromethyl ester | chemeo.comchemsrc.com |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Boiling Point | 578.91 K | Joback Method chemeo.com |

| Melting Point | 319.46 K | Joback Method chemeo.com |

| LogP (Octanol-Water Partition Coefficient) | 3.694 | Crippen Method chemeo.com |

| Water Solubility (log10(mol/L)) | -3.78 | Crippen Method chemeo.com |

The lack of dedicated research presents a significant opportunity for future investigation. Key underexplored facets include:

Optimized Synthesis: While general methods for the synthesis of chloromethyl esters exist, a detailed study to optimize the preparation of this compound from readily available precursors like 3-chlorononanoic acid is yet to be reported.

Reactivity Studies: A systematic investigation into the differential reactivity of the two chloro- a and chloromethyl- functionalities would be highly valuable for its potential application as a synthetic intermediate.

Polymer Chemistry: Its bifunctional nature makes it a potential monomer for the synthesis of novel polyesters with pendant reactive groups. The properties of such polymers are entirely unknown.

Biological Activity: Many halogenated organic compounds exhibit biological activity. Screening this compound for potential applications in areas such as agrochemicals or pharmaceuticals could be a fruitful avenue of research.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chlorononanoic acid |

| chloromethyl methyl ether |

| zinc chloride |

| formaldehyde |

Structure

3D Structure

Properties

CAS No. |

80418-72-0 |

|---|---|

Molecular Formula |

C10H18Cl2O2 |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

chloromethyl 3-chlorononanoate |

InChI |

InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-9(12)7-10(13)14-8-11/h9H,2-8H2,1H3 |

InChI Key |

QADYLIOQVFEZKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(=O)OCCl)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Chloromethyl 3 Chlorononanoate

Esterification Reactions for Constructing the Nonanoate (B1231133) Backbone

The initial step in the synthesis of the target molecule is the formation of a nonanoate ester. This is typically achieved through the esterification of nonanoic acid with a suitable alcohol. The choice of alcohol is often a simple one, such as methanol (B129727) or ethanol, to create a temporary ester that can be later converted to the chloromethyl ester.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, also known as Fischer esterification, is a classic and widely used method for producing esters. This equilibrium-controlled reaction involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Commonly used catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. csic.es For the synthesis of nonanoate esters, heterogeneous catalysts like Amberlyst 15, a sulfonic acid-based ion-exchange resin, have proven effective. acs.orgacs.org The use of such solid-supported catalysts simplifies the work-up procedure as the catalyst can be easily removed by filtration. researchgate.net

The reaction is typically carried out by refluxing a mixture of nonanoic acid, an excess of the alcohol (to drive the equilibrium towards the product), and the acid catalyst. The conversion of nonanoic acid increases with higher temperatures and greater catalyst loading. acs.orgacs.org For instance, using Amberlyst 15, the conversion of nonanoic acid increases as the catalyst loading is raised from 4% to 8% (w/v). acs.org

Table 1: Comparison of Catalysts for Nonanoic Acid Esterification

| Catalyst | Reactants | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Amberlyst 15 | Nonanoic acid, 1-Propanol | 323.15–363.15 K, 4-8% (w/v) catalyst | Increased with temp. and catalyst loading | acs.orgacs.org |

| Sulfated Iron Oxide | Nonanoic acid, Methanol | Not specified | Compared with other heterogeneous catalysts | researchgate.net |

| Zirconia supported tungstophosphoric acid | Nonanoic acid, Methanol | Not specified | Compared with other heterogeneous catalysts | researchgate.net |

| Sulfated Zirconia | Nonanoic acid, Methanol | Not specified | Compared with other heterogeneous catalysts | researchgate.net |

Coupling Reagent Mediated Syntheses

For more sensitive substrates or when milder reaction conditions are required, coupling reagents are employed to facilitate esterification. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

A common coupling agent is N,N'-dicyclohexylcarbodiimide (DCC), often used in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). csic.es This method is particularly useful for the esterification of fatty acids with sterically hindered alcohols. csic.es

Another approach involves the use of tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net In this method, the fluoride ion acts as a base to deprotonate the carboxylic acid, and the resulting carboxylate, with its bulky counterion, exhibits enhanced reactivity towards alkyl halides. researchgate.net

Selective Chlorination Strategies for the Nonanoate Moiety

The introduction of a chlorine atom at the 3-position of the nonanoate chain requires careful control to achieve the desired regioselectivity. Both regioselective halogenation techniques and radical-mediated pathways can be considered.

Regioselective Halogenation Techniques

Achieving regioselective chlorination of an unactivated aliphatic chain is a significant challenge in organic synthesis. Directed halogenation, where a functional group guides the halogenating agent to a specific position, is a powerful strategy. While direct application to 3-chlorononanoate is not extensively documented, principles from other systems can be applied. For example, the use of N-halosuccinimides in fluorinated alcohols has been shown to afford halogenated arenes with high regioselectivity under mild conditions. nih.gov

Enzyme-catalyzed halogenation offers another avenue for regioselective functionalization. Halogenase enzymes can exhibit remarkable site-selectivity in the chlorination of organic substrates. sciengine.com

Radical-Mediated Chlorination Pathways

Free-radical halogenation provides a means to chlorinate alkyl chains. The selectivity of this reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary). For a nonanoate chain, this would typically lead to a mixture of chlorinated isomers.

However, directed radical-mediated approaches can enhance regioselectivity. One such strategy involves the use of sulfamate (B1201201) esters to guide chlorination to the γ-C(sp3)–H position through a 1,6-hydrogen-atom transfer (HAT) process. nih.govnih.govwiley.com This light-initiated radical chain reaction can install chlorine at primary, secondary, or tertiary centers with predictable selectivity. nih.govwiley.com While this method targets the γ-position, modifications to the directing group or substrate could potentially alter the site of chlorination.

Introduction of the Chloromethyl Ester Moiety

The final step in the synthesis is the formation of the chloromethyl ester. This can be achieved through several methods, often starting from the corresponding carboxylic acid or its activated derivative.

One common method involves the reaction of a carboxylic acid with a chloromethylating agent. guidechem.com Chloromethyl chlorosulfate (B8482658) has been reported as an excellent reagent for this purpose, particularly for sensitive substrates, and can be used under phase-transfer conditions to give high yields. tandfonline.comoakwoodchemical.comtandfonline.com The reaction is often performed in a two-phase system of dichloromethane (B109758) and aqueous sodium bicarbonate with a phase-transfer catalyst like tetrabutylammonium hydrogensulfate. tandfonline.com

Alternatively, the reaction between an acid chloride and paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or stannic chloride, can yield chloromethyl esters. google.comgoogle.com However, this method may not be suitable for sensitive carboxylic acids. tandfonline.com

Another approach is the reaction of a carboxylate salt with a dihalomethane, such as chloroiodomethane (B1360106) or bromochloromethane. tandfonline.com However, this can lead to the formation of bis(acyloxy)methane byproducts. tandfonline.com The use of chloromethyl methyl ether (MOM-Cl) is also a known method for introducing a related methoxymethyl (MOM) group, which can serve as a precursor or protecting group. ereztech.comwikipedia.org

Table 2: Reagents for the Introduction of the Chloromethyl Ester Moiety

| Reagent | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chloromethyl chlorosulfate | Carboxylic acid | Phase-transfer conditions (e.g., CH2Cl2/aq. NaHCO3) | >90% | oakwoodchemical.comtandfonline.com |

| Acid chloride and paraformaldehyde | Acid chloride | Lewis acid catalyst (e.g., ZnCl2, SnCl2) | Variable, can be poor for some substrates | tandfonline.comgoogle.com |

| Chloroiodomethane or Bromochloromethane | Carboxylate salt | Not specified | Can be low due to byproduct formation | tandfonline.com |

Utilization of Chloromethyl Methyl Ether (CMME) in Esterification

A primary and well-documented method for synthesizing chloromethyl esters is through the reaction of a carboxylic acid with chloromethyl methyl ether (CMME). researchgate.netsigmaaldrich.comchempanda.com In the case of Chloromethyl 3-chlorononanoate, this process involves the esterification of 3-chlorononanoic acid with CMME.

The reaction mechanism is a nucleophilic acyl substitution. The carboxylate anion of 3-chlorononanoic acid acts as a nucleophile, attacking the electrophilic chloromethyl group of CMME. This reaction is typically facilitated by a Lewis acid catalyst in an anhydrous solvent to drive the reaction forward.

Key parameters for this synthesis include:

Chloromethylating Agent : Chloromethyl methyl ether (MOM-Cl). sigmaaldrich.com

Substrate : 3-chlorononanoic acid.

Catalyst : Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are often employed to activate the CMME. organic-chemistry.org

Solvent : Anhydrous polar aprotic solvents like dichloromethane or toluene (B28343) are typical choices.

Temperature : The reaction is often initiated at low temperatures (e.g., 0–5 °C) to control the initial exothermic reaction, followed by a period at room temperature.

While effective, the high carcinogenicity of CMME and its sensitivity to moisture necessitate stringent safety precautions and handling procedures. researchgate.net

Alternative Chloromethylating Reagents for Ester Formation

Given the hazardous nature of CMME, research has explored alternative reagents for the formation of chloromethyl esters. These alternatives aim to provide similar reactivity with improved safety profiles.

One notable alternative is chloromethyl chlorosulfate (ClSO₂OCH₂Cl) . phasetransfercatalysis.comoakwoodchemical.com This reagent has been successfully used for the synthesis of chloromethyl esters from carboxylic acids, including N-Boc-protected amino acids, often under phase-transfer conditions. oakwoodchemical.com An advantage of chloromethyl chlorosulfate is that it does not generate the highly carcinogenic by-product bis(chloromethyl) ether. phasetransfercatalysis.com

Another approach involves the reaction of the corresponding carboxylic acid chloride with formaldehyde (B43269) or a formaldehyde donor. For instance, α,β-unsaturated carboxylic acid chlorides react with formaldehyde in the presence of specific catalysts like ferric chloride or stannic chloride to produce chloromethyl esters in high yields. google.com This method could be adapted for 3-chlorononanoyl chloride.

The use of bromochloromethane has also been reported for the synthesis of chloromethyl esters of N-blocked amino acids and dipeptides, offering a simple and efficient alternative. researchgate.net

A summary of potential chloromethylating reagents is presented below:

| Reagent | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| Chloromethyl Methyl Ether (CMME) | Carboxylic Acids | Well-established, versatile | researchgate.netsigmaaldrich.com |

| Chloromethyl Chlorosulfate | Carboxylic Acids, N-protected amino acids | Avoids bis(chloromethyl) ether by-product | phasetransfercatalysis.comoakwoodchemical.com |

| Formaldehyde + Acid Chloride | α,β-Unsaturated Carboxylic Acid Chlorides | High yields with specific catalysts | google.com |

| Bromochloromethane | N-blocked amino acids and dipeptides | Simple, mild, and efficient | researchgate.net |

Investigation of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalyst system employed.

Catalyst Systems:

Lewis Acids : As mentioned, Lewis acids like ZnCl₂, SnCl₄, and FeCl₃ are crucial in methods involving CMME or formaldehyde. google.comiosrjournals.org Zinc(II) salts, in particular, have been shown to be highly effective, catalyzing the reaction between acetals and acid halides to give haloalkyl ethers in near-quantitative yields with very low catalyst loading (0.01 mol%). organic-chemistry.org

Phase-Transfer Catalysts (PTC) : PTC is a powerful technique for reactions involving reactants in immiscible phases, such as a solid carboxylate salt and an organic solvent. Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) and crown ethers are common PTCs. researchgate.netacs.org They facilitate the transfer of the carboxylate anion into the organic phase to react with the chloromethylating agent. phasetransfercatalysis.comiosrjournals.orgacs.org This method can lead to increased reaction rates and higher yields under milder conditions. iosrjournals.org

Acid Catalysts : In traditional Fischer esterification, strong protic acids like concentrated sulfuric acid are used. chemguide.co.uklibretexts.org While common for simple esters, this method is less direct for producing chloromethyl esters unless a chloromethyl-containing alcohol is used.

Reaction Conditions: The choice of solvent, temperature, and reactant stoichiometry significantly impacts the reaction outcome. Anhydrous conditions are often critical to prevent the hydrolysis of the chloromethylating agent and the product. The temperature must be carefully controlled to balance the reaction rate with the potential for side reactions or degradation of reactants and products.

Novel Synthetic Routes and Process Optimization Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.

Novel Routes:

In Situ Generation of Reagents : To avoid handling highly toxic reagents like CMME, methods for its in situ generation have been developed. For example, reacting dimethoxymethane (B151124) with an acyl chloride in the presence of a Lewis acid catalyst produces a solution of CMME that can be used directly. chempanda.comorganic-chemistry.org

Pummerer Rearrangement : A multi-step route for preparing chloromethyl esters can involve a formal Pummerer process with dimethyl sulfoxide (B87167) (DMSO) to create a thiomethyl ester intermediate, which is then converted to the chloromethyl ester. researchgate.netacs.org This pathway offers an alternative to direct chloromethylation.

Process Optimization:

Response Surface Methodology (RSM) : This statistical technique is used to optimize reaction conditions by studying the effects of multiple variables (e.g., temperature, pressure, catalyst loading, time) simultaneously. RSM has been successfully applied to optimize the synthesis of related compounds like chloromethyl ethylene (B1197577) carbonate, leading to significantly improved yields and process efficiency. mdpi.com

Flow Chemistry : Continuous flow reactors offer advantages over batch processes, including better temperature control, enhanced safety, and easier scalability. The synthesis of hazardous intermediates or the use of toxic reagents can be managed more safely in a closed-loop flow system.

Greener Solvents and Catalysts : Research is ongoing to replace hazardous solvents and catalysts with more benign alternatives. This includes the use of reusable solid-supported catalysts or exploring solvent-free reaction conditions. acs.orgmdpi.com For example, polymer-supported phase-transfer catalysts have been developed that can be easily recovered and reused. acs.org

The table below summarizes key optimization strategies and their potential benefits for the synthesis of this compound.

| Strategy | Description | Potential Benefits | Reference |

|---|---|---|---|

| In Situ Reagent Generation | Creating the reactive chloromethylating agent within the reaction mixture. | Enhanced safety by avoiding isolation and handling of toxic reagents. | chempanda.comorganic-chemistry.org |

| Response Surface Methodology (RSM) | Statistical optimization of reaction parameters. | Improved yield, reduced reaction time, and better process control. | mdpi.com |

| Polymer-Supported Catalysts | Using catalysts attached to a solid polymer support. | Easy separation and recycling of the catalyst, reducing waste. | acs.org |

| Multi-step Convergent Synthesis | Utilizing alternative reaction pathways like the Pummerer rearrangement. | Avoidance of certain hazardous reagents and potential for higher overall efficiency. | researchgate.netacs.org |

Mechanistic Investigations of Chemical Transformations of Chloromethyl 3 Chlorononanoate

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group in Chloromethyl 3-chlorononanoate is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile. The mechanism of this substitution can proceed through two primary pathways: S_N2 (bimolecular nucleophilic substitution) and S_N1 (unimolecular nucleophilic substitution).

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. chemistrysteps.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemistrysteps.com This pathway is favored for unhindered primary and methyl halides. Given that the chloromethyl group is a primary halide, the S_N2 pathway is the more probable mechanism for nucleophilic substitution at this center. libretexts.org

The S_N1 reaction, in contrast, is a two-step process. The first step involves the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com For the primary chloromethyl group in this compound, the formation of a primary carbocation is highly unfavorable, making the S_N1 pathway less likely under typical conditions.

| Factor | S_N2 Pathway | S_N1 Pathway |

| Substrate Structure | Favored by methyl > primary > secondary | Favored by tertiary > secondary |

| Reaction Rate | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Mechanism | One-step, concerted | Two-step, via carbocation |

| Stereochemistry | Inversion of configuration | Racemization |

| Nucleophile | Requires a strong nucleophile | Can proceed with a weak nucleophile |

This table provides a general comparison of S_N2 and S_N1 reaction pathways.

In an S_N2 reaction, the nature of the nucleophile significantly impacts the reaction rate. libretexts.org Strong nucleophiles increase the rate of S_N2 reactions. libretexts.org Nucleophilicity is influenced by several factors, including charge, basicity, and polarizability.

Generally, a nucleophile with a negative charge is stronger than its conjugate acid (e.g., OH⁻ > H₂O). libretexts.org Within a period of the periodic table, nucleophilicity tends to decrease with increasing electronegativity. Across a group, nucleophilicity often increases with size and polarizability. The relative strength of a nucleophile is termed its nucleophilicity. pressbooks.pub

The following table illustrates the relative reactivity of some common nucleophiles in S_N2 reactions.

| Nucleophile | Relative Rate (Illustrative) | Class |

| I⁻ | ~100,000 | Excellent |

| HS⁻ | ~100,000 | Excellent |

| CN⁻ | ~10,000 | Good |

| Br⁻ | ~10,000 | Good |

| N₃⁻ | ~1,000 | Good |

| OH⁻ | ~1,000 | Good |

| Cl⁻ | ~200 | Moderate |

| F⁻ | ~2 | Poor |

| H₂O | 1 | Very Poor |

| ROH | 1 | Very Poor |

This table presents illustrative relative rates for S_N2 reactions with a primary alkyl halide, demonstrating the influence of the nucleophile's structure on reactivity.

The stereochemistry of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. S_N2 reactions proceed with a backside attack of the nucleophile on the electrophilic carbon, resulting in an inversion of the stereochemical configuration at that center, a phenomenon known as the Walden inversion. libretexts.orglibretexts.org If the starting material is chiral, the product will have the opposite configuration (e.g., R becomes S). libretexts.org

Conversely, S_N1 reactions proceed through a planar carbocation intermediate. oregonstate.edu The nucleophile can attack this intermediate from either face with roughly equal probability, leading to a mixture of enantiomers, often approaching a racemic mixture. oregonstate.edu

For this compound, the carbon of the chloromethyl group is not a stereocenter. Therefore, discussions of stereochemical outcomes at this position are only relevant if isotopic labeling is introduced to create a chiral center. However, the 3-chloro position on the nonanoate (B1231133) chain is a potential stereocenter. Nucleophilic substitution at this secondary carbon would be slower than at the primary chloromethyl center and would compete between S_N1 and S_N2 pathways depending on the reaction conditions.

Ester Cleavage and Transesterification Pathways

The ester functional group in this compound is another reactive site, susceptible to cleavage through hydrolysis and transesterification reactions.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a strong nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. The rate of base-catalyzed hydrolysis is typically faster than that of acid-catalyzed hydrolysis. Research on the hydrolysis of similar compounds, such as chloromethyl dichloroacetate, indicates that the reaction proceeds via a water-catalyzed mechanism. researchgate.net

| Condition | Catalyst/Reagent | Products | Reversibility |

| Acidic | H₃O⁺ (catalytic) | 3-chlorononanoic acid + Formaldehyde (B43269) (from unstable chloromethanol) | Reversible |

| Basic | OH⁻ (stoichiometric) | 3-chlorononanoate salt + Formaldehyde (from unstable chloromethanol) | Irreversible |

This table summarizes the conditions and outcomes for the hydrolysis of the ester functional group in this compound. The immediate alcohol product, chloromethanol, is unstable and decomposes to formaldehyde and HCl.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base.

In the context of this compound, reaction with an alcohol (R'-OH) or a phenol (Ar-OH) in the presence of a catalyst would lead to the formation of a new ester (3-chlorononanoate of R' or Ar) and chloromethanol, which would subsequently decompose. The transesterification of esters with phenols can be a challenging transformation but can be achieved using suitable catalysts. rsc.orgrsc.org Enzymatic methods have also been developed for the transesterification of phenolic compounds. mdpi.com

The general mechanism, similar to hydrolysis, involves the nucleophilic attack of the alcohol or phenol on the carbonyl carbon of the ester. The efficiency of the reaction depends on the nucleophilicity of the incoming alcohol or phenol and the reaction conditions.

| Reactant | Catalyst | Illustrative Product |

| Methanol (B129727) (CH₃OH) | Acid or Base | Methyl 3-chlorononanoate |

| Ethanol (C₂H₅OH) | Acid or Base | Ethyl 3-chlorononanoate |

| Phenol (C₆H₅OH) | Acid or Base | Phenyl 3-chlorononanoate |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 3-chlorononanoate |

This table provides examples of potential products from the transesterification of this compound with various alcohols and phenols.

Reactivity of the Aliphatic Carbon-Chlorine Bond

The presence of two separate C-Cl bonds in this compound—a primary chloride on the chloromethyl group and a secondary chloride on the nonanoate backbone—gives rise to differential reactivity. The chloromethyl group is susceptible to nucleophilic substitution, while the 3-chloro position is prone to both substitution and elimination reactions.

The 3-chloro position of the nonanoate chain can undergo elimination reactions to form an olefin. This transformation, known as dehydrohalogenation, typically proceeds via two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the α-carbon), while simultaneously the chlorine atom departs. wikipedia.org This mechanism favors a strong base and requires an anti-periplanar arrangement of the proton and the leaving group. amazonaws.com For this compound, the abstraction of a proton from either the C2 or C4 position would lead to the formation of a double bond. The Zaitsev rule predicts that the more substituted alkene will be the major product. amazonaws.com

The E1 mechanism , in contrast, is a two-step process. wikipedia.org It begins with the slow departure of the chloride ion to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. lumenlearning.com This pathway is more likely with secondary alkyl halides in the presence of a weak base or in a protic solvent. amazonaws.com

The competition between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. lumenlearning.com

Table 1: Predicted Products of Elimination Reactions of this compound

| Reaction Condition | Predominant Mechanism | Major Olefin Product | Minor Olefin Product |

| Strong, bulky base (e.g., potassium tert-butoxide) | E2 | Chloromethyl non-2-enoate | Chloromethyl non-3-enoate |

| Strong, non-bulky base (e.g., sodium ethoxide) | E2 | Chloromethyl non-2-enoate | Chloromethyl non-3-enoate |

| Weak base in a protic solvent (e.g., ethanol) | E1 | Chloromethyl non-2-enoate | Chloromethyl non-3-enoate |

Note: The product distribution is predictive and based on established principles of elimination reactions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with esters is a well-established method for forming tertiary alcohols. masterorganicchemistry.comucalgary.ca

When this compound is treated with an excess of a Grignard or organolithium reagent, a sequence of reactions is expected to occur. The first equivalent of the organometallic reagent will add to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloromethoxide group to form a ketone. youtube.com Since ketones are more reactive than esters towards organometallic reagents, a second equivalent of the reagent will rapidly add to the ketone, forming a tertiary alcohol after an acidic workup. masterorganicchemistry.comucalgary.castackexchange.com

It is important to note that the strong basicity of these reagents can also promote the elimination reaction at the 3-chloro position, leading to a mixture of products. masterorganicchemistry.com

The chloromethyl group can also be a site of reactivity, although nucleophilic attack at the carbonyl carbon is generally favored.

Table 2: Expected Products from the Reaction of this compound with Excess Grignard Reagent (RMgX)

| Grignard Reagent (RMgX) | Expected Major Product (after workup) | Potential Byproducts |

| Methylmagnesium bromide | 2-Methyl-4-chlorodecan-2-ol | 2-Methyldec-3-en-2-ol |

| Phenylmagnesium bromide | 2-Phenyl-4-chlorodecan-2-ol | 2-Phenyldec-3-en-2-ol |

Note: The formation of byproducts will depend on the specific reaction conditions and the nature of the Grignard reagent.

Reductive Transformations of Halogenated Functionalities

The carbon-chlorine bonds in this compound can be reduced to carbon-hydrogen bonds through various reductive dehalogenation methods. These methods often involve radical or ionic intermediates.

Common reagents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH₄). acs.org LiAlH₄ is a powerful reducing agent that can reduce both the ester and the alkyl halides. The reaction with the ester would yield a diol, while the C-Cl bonds would be converted to C-H bonds.

Catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, can also effect dehalogenation. Additionally, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) or through photoredox catalysis offer alternative pathways for the removal of the chlorine atoms. organic-chemistry.orgresearchgate.net

The relative reactivity of the primary versus the secondary chloride towards reduction can vary depending on the chosen method.

Table 3: Potential Products of Reductive Dehalogenation of this compound

| Reducing Agent/System | Expected Major Product |

| Lithium aluminum hydride (LiAlH₄) | Nonane-1,3-diol |

| Catalytic Hydrogenation (H₂, Pd/C) | Methyl nonanoate |

| Tributyltin hydride (Bu₃SnH), AIBN | Methyl nonanoate |

| Photoredox Catalysis | Methyl nonanoate |

Note: The final product is dependent on the specific conditions and the potential for the reduction of the ester group.

Oxidative Reaction Profiles and Stability

Chlorinated alkanoates generally exhibit moderate stability towards oxidation. Strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. The presence of chlorine atoms can influence the oxidative stability, with the C-H bonds adjacent to the chlorine atoms being potentially more susceptible to radical-mediated oxidation.

Oxidative cleavage of the carbon chain is possible under aggressive conditions, potentially leading to the formation of smaller carboxylic acids and carbon dioxide. The ester group itself is relatively stable to oxidation but can be hydrolyzed under acidic or basic conditions, which may be present during some oxidative processes.

Studies on the oxidation of chlorinated hydrocarbons have shown that complete mineralization to CO₂, HCl, and H₂O can be achieved at elevated temperatures with suitable catalysts. nih.gov

Mechanistic Role of Dual Halogenation and Ester Linkage in Reactivity

Inductive Effects : The electron-withdrawing nature of the chlorine atoms and the ester group influences the acidity of adjacent protons. The α-hydrogens to the carbonyl group are acidic and can be removed by a base to form an enolate. libretexts.orgpressbooks.pub The chlorine at the 3-position will also have an inductive effect, potentially influencing the rate of enolate formation.

Intramolecular Reactions : The proximity of the two reactive sites could potentially lead to intramolecular reactions under certain conditions. For example, under basic conditions, intramolecular substitution could theoretically lead to the formation of a lactone, although this is likely to be less favorable than intermolecular reactions or elimination.

Steric Hindrance : The alkyl chain and the chlorine atom at the 3-position can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting the rate of addition reactions.

Advanced Spectroscopic Analysis and Structural Elucidation of Chloromethyl 3 Chlorononanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in Chloromethyl 3-chlorononanoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The chloromethyl group (-OCH₂Cl) protons are highly deshielded due to the electronegativity of both the adjacent oxygen and chlorine atoms, resulting in a characteristic singlet peak significantly downfield. For analogous structures like chloromethyl ethyl ether, this singlet appears around 5.51 ppm. chemicalbook.com The proton on the carbon bearing the second chlorine atom (C3) is expected to appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining protons of the nonanoate (B1231133) chain will resonate in the typical aliphatic region, generally between δ 1.2–2.1 ppm. vulcanchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂Cl | 5.5 - 5.8 | Singlet (s) |

| -CHCl- | 3.9 - 4.2 | Multiplet (m) |

| -CH₂COO- | 2.3 - 2.6 | Triplet (t) |

| -(CH₂)₅- | 1.2 - 1.8 | Multiplet (m) |

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is the most deshielded, typically resonating around δ 170 ppm. vulcanchem.com The carbon of the chloromethyl group (-OCH₂Cl) and the carbon at the C3 position (-CHCl-) will also appear at downfield shifts due to the attached electronegative chlorine and oxygen atoms. With increasing chlorination, the signals for chlorine-substituted carbons increase while those for standard methylene groups decrease. nih.govacs.org The remaining carbons of the alkyl chain will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| -OCH₂Cl | 65 - 75 |

| -CHCl- | 55 - 65 |

| -CH₂COO- | 35 - 45 |

| -(CH₂)₅- | 22 - 32 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.govacs.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. longdom.org This would allow for the mapping of the entire nonanoate chain, showing cross-peaks between H2/H3, H3/H4, and so on, confirming the sequence of methylene groups.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. nih.govlibretexts.org This technique is essential for definitively assigning each carbon signal based on the already-established proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying key structural features. For instance, a correlation between the chloromethyl protons (-OCH₂Cl) and the carbonyl carbon (C=O) would confirm the ester linkage. Similarly, correlations from the proton at C3 to carbons C2 and C4 would solidify the position of the chlorine atom on the nonanoate chain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation of the analyte. emory.edunih.gov This fragmentation is useful for structural elucidation. nd.edu For this compound (molecular weight 241.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak cluster (M⁺) around m/z 240, 242, and 244, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

Common fragmentation pathways would include:

Loss of the chloromethyl radical: [M - CH₂Cl]⁺

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, leading to the elimination of a neutral alkene.

Loss of a chlorine radical: [M - Cl]⁺

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. nih.govwikipedia.org This method is ideal for confirming the molecular weight of the compound. researchgate.net In positive-ion mode, this compound would likely be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting isotopic cluster for the [M+H]⁺ ion would appear at m/z 241, 243, and 245, confirming the molecular formula C10H18Cl2O2. The minimal fragmentation in ESI ensures that the molecular ion is almost always observed, which can be a limitation of the EI method. nih.govwikipedia.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) of this compound provides significant insights into its molecular structure through controlled fragmentation. The presence of two chlorine atoms dictates a characteristic isotopic pattern for the molecular ion and its fragments. Due to the natural abundance of 35Cl and 37Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit clusters of peaks separated by two mass units (M, M+2, M+4), with relative intensities following a predictable pattern.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways initiated by electron ionization. Primary fragmentation events would involve the cleavage of the carbon-chlorine bonds and fragmentation of the ester group.

Key Predicted Fragmentation Pathways:

Loss of the Chloromethyl Radical: A primary fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of the ·CH2Cl radical. This would result in the formation of a 3-chlorononanoate acylium ion.

Alpha-Cleavage at the 3-Chloro Position: Fragmentation can occur at the carbon-carbon bond adjacent to the chlorine atom on the nonanoate chain. jove.comyoutube.commiamioh.edu This α-cleavage is a common pathway for alkyl halides. jove.comyoutube.commiamioh.edu

Heterolytic Cleavage of C-Cl Bonds: The direct loss of a chlorine radical from either the chloromethyl group or the 3-position of the nonanoate chain is another expected fragmentation pathway, leading to the formation of a carbocation. jove.comyoutube.com

McLafferty Rearrangement: The presence of the ester carbonyl group and the alkyl chain allows for a McLafferty-type rearrangement, which would involve the transfer of a gamma-hydrogen and subsequent elimination of a neutral alkene molecule.

These fragmentation patterns allow for the structural confirmation of this compound. The precise masses of the fragment ions can be used to confirm the elemental composition of each piece of the molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted m/z |

| [C10H18Cl2O2]+• | [M - ·CH2Cl]+ | [C9H16ClO2]+ | 191.08 |

| [C10H18Cl2O2]+• | [M - ·Cl]+ | [C10H18ClO2]+ | 205.10 |

| [C10H18Cl2O2]+• | [CH2Cl]+ | [CH2Cl]+ | 49.00 |

| [C9H16ClO2]+ | [C6H12Cl]+ | [C6H12Cl]+ | 119.07 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to be dominated by absorptions corresponding to the ester functional group and the alkyl halide moieties.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm-1, characteristic of the carbonyl stretching vibration of the ester.

C-O Stretch: The C-O stretching vibrations of the ester group are anticipated to produce strong bands in the 1250-1100 cm-1 region.

C-H Stretch: The stretching vibrations of the C-H bonds in the alkyl chain will appear in the 3000-2850 cm-1 range.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to give rise to absorptions in the 800-600 cm-1 region. The presence of two C-Cl bonds in different chemical environments (primary on the chloromethyl group and secondary on the nonanoate chain) may lead to multiple or broadened peaks in this area.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds.

C-H Bending and Stretching: The C-H bending and stretching modes of the long alkyl chain are expected to be prominent in the Raman spectrum. nih.govresearchgate.netacs.org The conformational order of the alkyl chain can influence the appearance of these bands. nih.govacs.org

C-C Stretch: The carbon-carbon backbone of the nonanoate chain will show stretching vibrations in the 1200-800 cm-1 region.

C-Cl Stretch: The C-Cl stretching vibrations are also Raman active and would be observed in the 800-600 cm-1 range, complementing the FTIR data.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

| C=O (Ester) | Stretch | 1740-1720 (Strong) | 1740-1720 (Weak) |

| C-O (Ester) | Stretch | 1250-1100 (Strong) | 1250-1100 (Moderate) |

| C-H (Alkyl) | Stretch | 3000-2850 (Strong) | 3000-2850 (Strong) |

| C-H (Alkyl) | Bend | 1470-1350 (Moderate) | 1470-1350 (Moderate) |

| C-Cl | Stretch | 800-600 (Moderate) | 800-600 (Strong) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. jove.com To perform this analysis, a single, high-quality crystal of this compound would be required. jove.com The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map of the molecule. jove.com

If a suitable crystal could be obtained, X-ray crystallography would provide precise measurements of:

Bond Lengths: The exact distances between the bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

This technique would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the nonanoate chain and the orientation of the chloro substituents in the solid state. However, as this compound is likely an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging and would likely require low-temperature crystallization techniques.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it well-suited for the purity assessment of this compound. analyticaltoxicology.comlibretexts.org The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. analyticaltoxicology.comlibretexts.org

The analysis of this compound by GC would involve injecting a solution of the compound into the chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property that depends on the compound's boiling point, polarity, and its interactions with the stationary phase. libretexts.org

For a halogenated ester like this compound, a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane, would likely be employed. libretexts.org The presence of chlorine atoms increases the compound's polarity and boiling point compared to the corresponding unsubstituted ester.

Purity is assessed by the presence of a single major peak in the chromatogram. Any impurities would appear as separate peaks with different retention times. For enhanced sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) can be used in addition to a standard Flame Ionization Detector (FID). analyticaltoxicology.com Coupling the gas chromatograph to a mass spectrometer (GC-MS) would allow for the identification of any impurities by providing mass spectra for each separated component. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. researchgate.net For a compound such as this compound, which possesses moderate polarity, reversed-phase HPLC is the method of choice. This approach utilizes a non-polar stationary phase and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of two chlorine atoms and an ester group, this compound exhibits specific retention characteristics that can be modulated by altering the composition of the mobile phase and the nature of the stationary phase.

Chromatographic Conditions:

A typical HPLC method for the analysis of this compound would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity for effective separation of medium-polarity compounds. orgsyn.orgacs.org The mobile phase would likely consist of a gradient mixture of acetonitrile and water, allowing for the efficient elution of the compound from the column. The inclusion of a small percentage of an acid, such as perchloric acid, can help to ensure good peak shape. orgsyn.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group provides a chromophore that absorbs in the low UV region. For more sensitive analyses or for complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide molecular weight information and fragmentation patterns, aiding in definitive identification. intertek.com In instances where the analyte lacks a strong chromophore, pre-column derivatization can be employed to attach a fluorescent tag, enabling highly sensitive fluorescence detection. nih.gov

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 minutes |

This table is interactive. You can sort and filter the data.

Research Findings:

In hypothetical research scenarios, the developed HPLC method would be validated for linearity, accuracy, precision, and sensitivity. A linear relationship between concentration and detector response would be expected over a defined range. Precision would be assessed by repeatedly injecting a standard solution and ensuring a low relative standard deviation of the peak area and retention time. Accuracy would be determined by spiking a blank matrix with a known concentration of this compound and calculating the percent recovery. Such a validated method is crucial for the reliable quantification of the compound in various samples.

Chemometric Approaches in Spectroscopic Data Interpretation

The structural elucidation of a molecule as complex as this compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. intertek.com The large datasets generated by these methods can be challenging to interpret manually. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to analyze this multivariate data.

Application in Structural Elucidation:

For the structural confirmation of halogenated compounds, quantum mechanical calculations of NMR chemical shifts have become a valuable tool. researchgate.netumn.edu By comparing the experimentally obtained NMR spectra with the spectra predicted for candidate structures, a high degree of confidence in the structural assignment can be achieved. researchgate.netumn.edu

In the context of analyzing mixtures or identifying impurities related to this compound, chemometric techniques such as Principal Component Analysis (PCA) can be applied to spectroscopic data. PCA is an unsupervised pattern recognition method that can reveal clustering of samples based on their spectral similarities, thus helping to identify batch-to-batch variations or the presence of contaminants.

Hypothetical Chemometric Workflow for Spectroscopic Data:

| Step | Technique | Purpose |

| 1. Data Acquisition | NMR, MS, FTIR | Obtain spectral data for this compound samples. |

| 2. Pre-processing | Baseline Correction, Normalization | Remove instrumental artifacts and standardize the data. |

| 3. Exploratory Analysis | Principal Component Analysis (PCA) | Identify patterns, outliers, and groupings within the dataset. |

| 4. Model Building | Partial Least Squares (PLS) Regression | Correlate spectral data with quantitative properties (e.g., concentration). |

| 5. Validation | Cross-validation, External Test Set | Assess the predictive performance and robustness of the model. |

This table is interactive. You can sort and filter the data.

Detailed Research Findings:

In a hypothetical study, a series of batches of synthesized this compound could be analyzed by FTIR spectroscopy. The resulting spectra, when subjected to PCA, might reveal a distinct clustering of a batch with known impurities. Subsequent analysis of the PCA loadings could identify the specific spectral regions (and thus, the functional groups) associated with these impurities.

Furthermore, a Partial Least Squares (PLS) regression model could be developed to quantify the concentration of this compound in a reaction mixture using near-infrared (NIR) spectroscopy. This would allow for rapid, non-destructive monitoring of the reaction progress. The model's performance would be evaluated based on its root mean square error of prediction (RMSEP) and the coefficient of determination (R²), with lower RMSEP and R² values closer to 1 indicating a more accurate and reliable model.

Computational Chemistry and Theoretical Frameworks for Chloromethyl 3 Chlorononanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost for molecules of this size.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and thermodynamic stability of molecules like chloromethyl 3-chlorononanoate. By solving the Kohn-Sham equations, DFT can determine the electron density from which various molecular properties can be derived.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The output of these calculations provides detailed information on bond lengths, bond angles, and dihedral angles. The total electronic energy of the optimized structure is also obtained, which is a key indicator of its stability.

Illustrative Data Table: Predicted Geometric Parameters for this compound (Illustrative Example)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.20 |

| C-O (ester) | ~1.35 | |

| O-CH2Cl | ~1.43 | |

| C-Cl (on nonanoate (B1231133) chain) | ~1.78 | |

| C-Cl (on methyl group) | ~1.77 | |

| Bond Angles (°) | O=C-O | ~125 |

| C-O-C | ~115 | |

| Cl-C-H (on nonanoate chain) | ~109.5 | |

| Dihedral Angles (°) | C-C-C-C (nonanoate backbone) | Variable (conformational flexibility) |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual values would be derived from specific DFT calculations.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Illustrative Data Table: Predicted Reactivity Indices for this compound (Illustrative Example)

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | ~ -7.5 |

| LUMO Energy | E_LUMO | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 7.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 3.5 |

| Chemical Softness (S) | 1/(2η) | ~ 0.14 |

| Electrophilicity Index (ω) | χ²/(2η) | ~ 2.29 |

Note: These values are hypothetical and serve to illustrate the output of such calculations. The actual values would depend on the level of theory used.

Prediction and Analysis of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Energy Barrier Calculations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure of the transition state and calculating its energy is crucial for understanding the reaction's kinetics. Computational methods can locate these transition states on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For this compound, with its two chlorine atoms, reactions such as nucleophilic substitution (S_N2) and elimination (E2) are plausible. rsc.org DFT calculations can be used to model these reactions, identify the transition states, and compute the associated energy barriers.

Reaction Pathway Elucidation for Key Transformations

By mapping out the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be constructed. This provides a comprehensive picture of the reaction mechanism. For this compound, key transformations could include hydrolysis of the ester, or substitution/elimination reactions at the chlorinated carbon centers. Computational studies can help determine which pathways are more favorable under different conditions (e.g., in the presence of various nucleophiles or bases). For complex reactions, these calculations can reveal intricate details such as rearrangements and the formation of unexpected byproducts. rsc.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties.

Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. For a flexible molecule like this compound, with its long nonanoate chain, there are numerous possible conformations. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. um.es

By systematically rotating the dihedral angles of the molecule's backbone and calculating the energy at each point, a conformational potential energy surface can be generated. This surface reveals the low-energy conformations (local and global minima) and the energy barriers to interconversion between them. Identifying the most stable conformers is important as they will be the most populated at equilibrium and will likely dictate the molecule's observed properties and reactivity. For instance, the accessibility of the reactive sites (the carbon atoms bonded to chlorine and the carbonyl carbon) can be highly dependent on the molecule's conformation.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions at an atomistic level. acs.orgsci-hub.se For this compound, MD simulations can provide critical insights into how the molecule behaves in different environments, which is crucial for understanding its reactivity and potential applications.

Solvent Effects on Conformation:

The conformation of a flexible molecule like this compound is significantly influenced by the surrounding solvent. frontiersin.orgrsc.org The long nonanoate chain allows for a multitude of possible conformations, and the polarity of the solvent will play a key role in determining the predominant shapes. In nonpolar solvents, intramolecular van der Waals forces would likely lead to a more compact, folded conformation to minimize the exposed surface area. Conversely, in polar solvents, the molecule might adopt a more extended conformation to maximize favorable interactions between the polar ester and chloromethyl/chloroalkyl groups and the solvent molecules.

Studies on similar esters have shown that the presence of explicit solvent molecules in simulations is crucial for accurately modeling the conformational landscape. acs.org For instance, simulations of methyl (R)/(S)-2-chloropropionate have been used to determine the structure of its complexes, highlighting the importance of specific intermolecular interactions. researchgate.net The solvation shell around this compound would be complex, with different regions of the molecule exhibiting varying affinities for polar and nonpolar solvent molecules. The chloromethyl and 3-chloro positions introduce localized polarity, which would lead to specific solvent ordering and hydrogen bonding opportunities with protic solvents.

Intermolecular Interactions:

The intermolecular interactions of this compound are dictated by a combination of forces. The long alkyl chain contributes to non-specific van der Waals interactions, which are significant in condensed phases. The ester group provides a site for dipole-dipole interactions and potential hydrogen bonding with suitable donor molecules. Furthermore, the two chlorine atoms introduce the possibility of halogen bonding, a type of non-covalent interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and can interact with nucleophilic sites on neighboring molecules. researchgate.netrsc.orgresearchgate.net

MD simulations can quantify the strength and nature of these interactions. For example, the radial distribution function can be calculated to understand the probability of finding solvent molecules or other solute molecules at a certain distance from specific atoms or functional groups of this compound. This can reveal the structure of the solvation shells and the preferred orientation of interacting molecules. A theoretical study on C-Cl···Cl-C interactions has shown that their strength is dependent on the hybridization of the carbon atom and the relative orientation of the interacting molecules, with interaction energies in the range of -0.7 to -1.4 kcal/mol. researchgate.net

A hypothetical MD simulation of this compound in a common solvent like water would likely show water molecules clustering around the ester and chloro-substituted parts of the molecule. The simulation could also be used to calculate the potential of mean force for the association of two this compound molecules, providing insights into its aggregation behavior.

| Interaction Type | Contributing Moiety | Significance in Different Solvents |

| Van der Waals | Nonanoate chain | Dominant in nonpolar solvents; contributes to aggregation. |

| Dipole-Dipole | Ester group, C-Cl bonds | Significant in polar and nonpolar solvents. |

| Hydrogen Bonding | Ester oxygen (acceptor) | Important in protic solvents (e.g., water, alcohols). |

| Halogen Bonding | Chlorine atoms (σ-hole) | Can occur with electron-rich atoms (e.g., oxygen, nitrogen). |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or biological activity. nasa.govnih.goveuropa.euresearchgate.netecetoc.org For this compound, QSAR studies could be employed to predict various properties, such as its rate of hydrolysis, toxicity, or biodegradability, based on calculated molecular descriptors.

Predicting Reactivity:

A key aspect of the reactivity of this compound is the hydrolysis of the ester bond. The rate of hydrolysis is influenced by both electronic and steric factors. QSAR models for the hydrolysis of carboxylic acid esters have been developed using descriptors that capture these effects. nih.govnih.govepa.gov For instance, descriptors related to the electronic properties of the substituents on the acyl and alkoxy sides of the ester, as well as steric parameters, are often used. nih.gov

In the case of this compound, the presence of two electron-withdrawing chlorine atoms would significantly impact its reactivity. The 3-chloro substituent on the nonanoate chain would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis compared to an unsubstituted nonanoate. The chloromethyl group on the ester oxygen would also influence the reaction rate, likely through a combination of electronic and steric effects.

A hypothetical QSAR model for the hydrolysis of a series of chlorinated esters, including this compound, might take the following form:

log(k_hydrolysis) = c₀ + c₁ * σ* + c₂ * E_s + c₃ * P

Where:

k_hydrolysis is the rate constant for hydrolysis.

σ* is the Taft polar substituent constant, which quantifies the electronic effect of the substituents.

E_s is the Taft steric parameter, which accounts for the steric hindrance around the reaction center.

P is a descriptor related to the partition coefficient (e.g., logP), which can account for hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined from a regression analysis of a training set of compounds.

Predicting Toxicity and Environmental Fate:

QSAR models are also widely used in environmental science to predict the toxicity and persistence of chemicals. nih.goveuropa.eu The toxicity of chlorinated compounds is often related to their ability to act as alkylating agents or to disrupt biological membranes. Descriptors used in such QSAR models often include hydrophobicity (logP), electronic parameters (e.g., HOMO/LUMO energies), and topological indices.

Given the presence of two chlorine atoms, it is plausible that this compound could exhibit some level of toxicity. A QSAR model for the aquatic toxicity of esters could be used to estimate its potential impact on aquatic organisms. nih.gov Similarly, QSAR models for biodegradation could provide an indication of its environmental persistence. europa.eu

| Predicted Property | Relevant Descriptors | Rationale |

| Hydrolysis Rate | Electronic (e.g., Hammett/Taft constants, atomic charges), Steric (e.g., Taft E_s, molar volume) | The electron-withdrawing chlorine atoms will influence the electrophilicity of the carbonyl carbon. Steric hindrance around the ester will also affect the rate. |

| Aquatic Toxicity | Hydrophobicity (logP), Electronic (HOMO/LUMO energies), Size/Shape descriptors | Toxicity is often correlated with the ability of a molecule to partition into biological membranes and its electronic reactivity. |

| Biodegradability | Molecular weight, Number of halogen atoms, Presence of specific functional groups | Larger, more halogenated molecules tend to be more resistant to biodegradation. The ester linkage provides a potential site for enzymatic cleavage. |

Theoretical Spectroscopic Data Prediction and Validation

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and structural elucidation, especially when experimental data is scarce. nih.gov

Mass Spectrometry (MS):

The fragmentation pattern of this compound in an electron ionization mass spectrometer can be predicted based on the known fragmentation pathways of chlorinated esters. nih.govwiley.comnih.govarizona.eduwhitman.edu The molecular ion peak would be expected, although it might be of low intensity. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the chloromethoxy group (·OCH₂Cl) or the C₈H₁₆Cl alkyl chain.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene from the nonanoate chain.

Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

Loss of the chloromethyl radical: Cleavage of the O-CH₂Cl bond to lose a ·CH₂Cl radical.

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). scholarsresearchlibrary.combhu.ac.inresearchgate.net These calculations can provide the vibrational frequencies and intensities of the normal modes of the molecule.

Key characteristic vibrational frequencies for this compound would be:

C=O stretch: This would be a strong absorption, likely in the range of 1735-1750 cm⁻¹, characteristic of an aliphatic ester. The presence of the electron-withdrawing chloromethyl group might shift this to a slightly higher frequency compared to a simple alkyl ester.

C-O stretch: Strong absorptions corresponding to the C-O single bond stretches of the ester group would be expected in the 1000-1300 cm⁻¹ region.

C-H stretch: Absorptions from the C-H bonds of the alkyl chain would appear in the 2850-3000 cm⁻¹ region.

C-Cl stretch: The carbon-chlorine stretching vibrations would be expected in the 600-800 cm⁻¹ region. The presence of two C-Cl bonds would likely result in two distinct absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical prediction of NMR chemical shifts has become increasingly accurate with modern computational methods. nih.govresearchgate.netmodgraph.co.ukresearchgate.netliverpool.ac.ukacs.orgmdpi.combas.bgacs.orgpressbooks.pub DFT calculations using methods like GIAO (Gauge-Including Atomic Orbitals) can provide good estimates of ¹H and ¹³C chemical shifts.

¹H NMR:

The protons of the chloromethyl group (-OCH₂Cl) would likely appear as a singlet in the range of 5.5-6.0 ppm, significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms.

The proton at the 3-position of the nonanoate chain (-CHCl-) would be a multiplet, shifted downfield by the adjacent chlorine atom, likely in the range of 4.0-4.5 ppm.

The protons on the carbon adjacent to the carbonyl group (-CH₂COO-) would appear as a triplet around 2.3-2.6 ppm.

The remaining methylene (B1212753) protons of the nonanoate chain would produce a complex set of overlapping multiplets in the 1.2-1.8 ppm region.

The terminal methyl group of the nonanoate chain would be a triplet around 0.9 ppm.

¹³C NMR:

The carbonyl carbon (C=O) would be found in the 170-175 ppm region.

The carbon of the chloromethyl group (-OCH₂Cl) would be significantly deshielded, appearing around 65-75 ppm.

The carbon bearing the chlorine at the 3-position (-CHCl-) would be in the 55-65 ppm range.

The other carbons of the nonanoate chain would appear in the typical aliphatic region of 10-40 ppm.

| Spectroscopy | Predicted Key Feature | Approximate Position | Rationale |

| Mass Spec | Molecular Ion (M+) Cluster | m/z, m/z+2, m/z+4 | Isotopic distribution of two chlorine atoms. |

| Fragment from loss of ·OCH₂Cl | M - 79.5 | α-cleavage at the ester. | |

| IR | C=O stretch | 1735-1750 cm⁻¹ | Characteristic of an aliphatic ester, shifted by electron-withdrawing group. |

| C-Cl stretch | 600-800 cm⁻¹ | Stretching vibrations of the two C-Cl bonds. | |

| ¹H NMR | -OCH₂Cl | 5.5-6.0 ppm | Deshielding by adjacent oxygen and chlorine. |

| -CHCl- | 4.0-4.5 ppm | Deshielding by adjacent chlorine. | |

| ¹³C NMR | C=O | 170-175 ppm | Carbonyl carbon of an ester. |

| -OCH₂Cl | 65-75 ppm | Deshielding by adjacent oxygen and chlorine. |

Research Applications of Chloromethyl 3 Chlorononanoate in Advanced Materials and Synthetic Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of chloromethyl 3-chlorononanoate makes it a valuable intermediate in multi-step organic syntheses. The differential reactivity of the primary chloromethyl group and the secondary chloro group on the nonanoate (B1231133) chain allows for selective chemical transformations, enabling the construction of intricate molecular architectures.